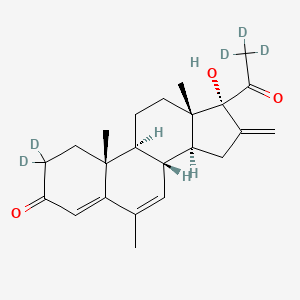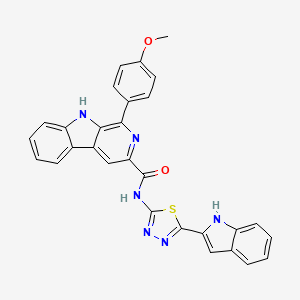
Topoisomerase II|A-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topoisomerase II|A-IN-3 is a compound that targets topoisomerase II, an essential enzyme involved in DNA replication, transcription, and chromosome segregation. Topoisomerase II is crucial for managing DNA tangles and supercoils by cutting both strands of the DNA helix simultaneously and then rejoining them.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Topoisomerase II|A-IN-3 typically involves multi-step organic synthesisCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical modifications .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Topoisomerase II|A-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography .
Aplicaciones Científicas De Investigación
Topoisomerase II|A-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and the mechanisms of topoisomerase II.
Biology: Employed in research on DNA replication, transcription, and chromosome segregation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit topoisomerase II, leading to DNA damage and cell death in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Mecanismo De Acción
Topoisomerase II|A-IN-3 exerts its effects by binding to topoisomerase II and stabilizing the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death. The molecular targets of this compound include the ATPase domain and the DNA cleavage-rejoining core of topoisomerase II. The pathways involved in its mechanism of action include the induction of DNA damage response and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.
Doxorubicin: Another topoisomerase II inhibitor with broad anticancer activity.
Mitoxantrone: A topoisomerase II inhibitor used in the treatment of certain types of cancer
Uniqueness
Topoisomerase II|A-IN-3 is unique due to its specific binding affinity and selectivity for topoisomerase II. It has shown promising results in preclinical studies, demonstrating potent anticancer activity with potentially fewer side effects compared to other topoisomerase II inhibitors .
Propiedades
Fórmula molecular |
C29H20N6O2S |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
N-[5-(1H-indol-2-yl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C29H20N6O2S/c1-37-18-12-10-16(11-13-18)25-26-20(19-7-3-5-9-22(19)31-26)15-23(32-25)27(36)33-29-35-34-28(38-29)24-14-17-6-2-4-8-21(17)30-24/h2-15,30-31H,1H3,(H,33,35,36) |
Clave InChI |
LLQVYDJGSVIJDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C(=CC(=N2)C(=O)NC4=NN=C(S4)C5=CC6=CC=CC=C6N5)C7=CC=CC=C7N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


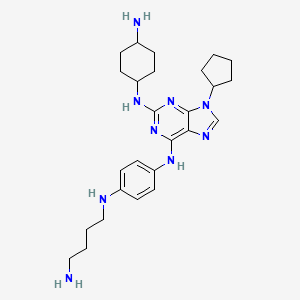
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
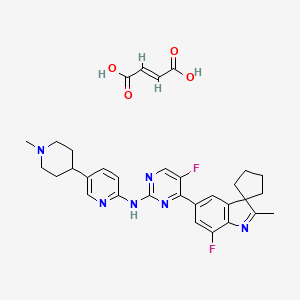
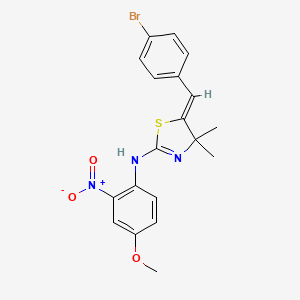
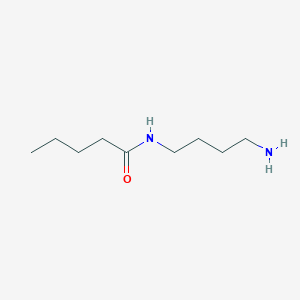
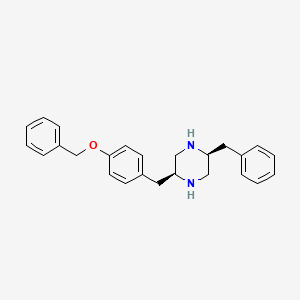
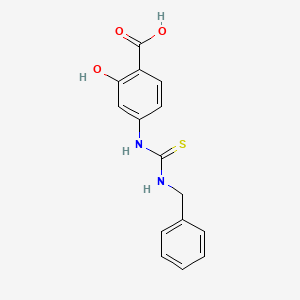
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
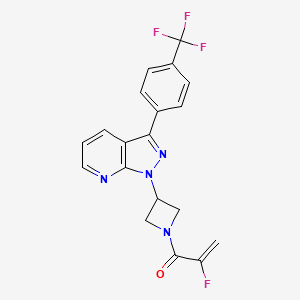
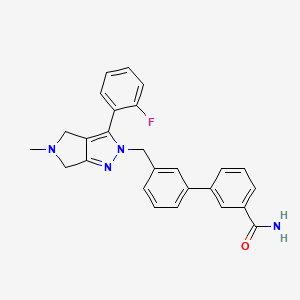
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)


